Home > Products > Screening Compounds P65767 > Desthiazolylmethyloxycarbonyl Ritonavir-d6
Desthiazolylmethyloxycarbonyl Ritonavir-d6 - 1217772-02-5

Desthiazolylmethyloxycarbonyl Ritonavir-d6

Catalog Number: EVT-1441884
CAS Number: 1217772-02-5
Molecular Formula: C32H45N5O3S
Molecular Weight: 585.841
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While M1 itself shows promise as an anti-cancer agent, particularly against breast cancer [], the specific applications of its deuterated form, Desthiazolylmethyloxycarbonyl Ritonavir-d6, are yet to be fully explored.

Ritonavir

  • Compound Description: Ritonavir is a HIV-1 protease inhibitor used in combination therapy for the treatment of HIV infection. [] It is metabolized into several compounds, including Desthiazolylmethyloxycarbonyl Ritonavir (M1). [] Ritonavir itself has been studied as a potential anticancer agent, but its mechanism of action in this context is not fully understood. []
  • Relevance: Ritonavir is the parent compound of Desthiazolylmethyloxycarbonyl Ritonavir-d6. Desthiazolylmethyloxycarbonyl Ritonavir is a minor metabolite of Ritonavir. [] They share a core structure, with the key difference being the presence of the thiazolylmethyloxycarbonyl group in Ritonavir, which is absent in Desthiazolylmethyloxycarbonyl Ritonavir-d6. This structural difference contributes to the different pharmacological profiles of the two compounds.

Desthiazolylmethyloxycarbonyl Ritonavir (M1)

  • Compound Description: Desthiazolylmethyloxycarbonyl Ritonavir (M1) is a metabolite of Ritonavir that has shown greater potency against certain breast cancer cell lines compared to Ritonavir itself. [] This compound has been shown to upregulate proteasome activity, a mechanism distinct from Ritonavir's actions. [] Research suggests that M1 may target survivin in ER+ and triple-negative breast cancer and HER2 in HER2+ breast cancer. []

Paritaprevir

  • Compound Description: Paritaprevir is a direct-acting antiviral agent that inhibits the hepatitis C virus NS3/4A protease. [] It is often co-administered with Ritonavir to increase its plasma concentration and efficacy.
  • Relevance: While not directly structurally related, Paritaprevir is often studied in conjunction with Ritonavir due to their co-formulation in certain medications. [] The research focusing on the development and validation of analytical methods for the simultaneous detection of Paritaprevir and Ritonavir in biological samples highlights the close therapeutic relationship between these two compounds. [] This connection indirectly links Paritaprevir to Desthiazolylmethyloxycarbonyl Ritonavir-d6, emphasizing the broader context of HIV and HCV treatment regimens.
  • Compound Description: Several other antiretroviral drugs, including protease inhibitors (e.g., amprenavir, atazanavir, darunavir, indinavir, lopinavir, nelfinavir, saquinavir, tipranavir) and non-nucleoside reverse transcriptase inhibitors (e.g., efavirenz, nevirapine, etravirine), are frequently studied alongside Ritonavir. [, ] These drugs are crucial components of combination antiretroviral therapy for HIV infection.
  • Relevance: While not possessing direct structural similarities to Desthiazolylmethyloxycarbonyl Ritonavir-d6, these antiretroviral drugs are grouped together with Ritonavir and its derivatives due to their shared therapeutic target: HIV. [, ] The development of analytical methods capable of simultaneously quantifying multiple antiretroviral drugs, including Ritonavir and its metabolite M1, underscores the importance of understanding the combined pharmacokinetic profiles of these drugs in clinical settings. [, ] This highlights the shared therapeutic context and the need for comprehensive analytical tools in HIV treatment monitoring.
Overview

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is a derivative of Ritonavir, an antiretroviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infections. This compound is characterized by the incorporation of deuterium, which enhances its stability and provides a unique isotopic signature useful in various analytical applications. Ritonavir functions as a protease inhibitor, crucial for preventing the replication of HIV by inhibiting the activity of the viral protease enzyme.

Source and Classification

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is classified under antiviral agents, specifically as a protease inhibitor. Its molecular formula is C32H39D6N5O3SC_{32}H_{39}D_6N_5O_3S with a molecular weight of 585.83 g/mol . This compound is synthesized from Ritonavir through specific chemical modifications that include the addition of deuterated groups and the introduction of a thiazole moiety.

Synthesis Analysis

Methods and Technical Details

The synthesis of Desthiazolylmethyloxycarbonyl Ritonavir-d6 typically involves several steps:

  1. Starting Material: The synthesis begins with Ritonavir as the base compound.
  2. Deuteration: Deuterated reagents are used to replace specific hydrogen atoms with deuterium, enhancing the compound's isotopic properties.
  3. Thiazole Modification: The introduction of a thiazole ring is achieved through coupling reactions that utilize thiazole derivatives.
  4. Carbamoylation: The final step often involves carbamoylation, where a carbamate group is introduced to stabilize the structure and enhance its pharmacological properties.

These steps require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Desthiazolylmethyloxycarbonyl Ritonavir-d6 features:

  • Core Structure: The backbone retains the essential features of Ritonavir, including its thiazole component.
  • Deuterium Incorporation: The presence of deuterium atoms alters the vibrational frequencies in spectroscopic analyses, aiding in distinguishing this compound from its non-deuterated counterparts.
  • Functional Groups: The molecule contains multiple functional groups including amines, carbonyls, and thiazoles that contribute to its biological activity.

The structural formula can be represented as follows:

C32H39D6N5O3S\text{C}_{32}\text{H}_{39}\text{D}_6\text{N}_5\text{O}_3\text{S}
Chemical Reactions Analysis

Reactions and Technical Details

Desthiazolylmethyloxycarbonyl Ritonavir-d6 undergoes several important chemical reactions:

  1. Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, releasing the active components.
  2. Oxidation: The thiazole moiety may participate in oxidation reactions, affecting its reactivity profile in biological systems.
  3. Binding Interactions: As a protease inhibitor, it forms covalent bonds with the active site of HIV protease, leading to irreversible inhibition.

These reactions are critical for understanding the drug's pharmacodynamics and pharmacokinetics .

Mechanism of Action

Process and Data

Desthiazolylmethyloxycarbonyl Ritonavir-d6 exerts its antiviral effects primarily through:

  • Inhibition of HIV Protease: By binding to the active site of HIV protease, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication.
  • Covalent Bond Formation: The mechanism involves forming a stable covalent bond with the enzyme, leading to permanent inactivation .
  • Impact on Cytochrome P450 Enzymes: Additionally, it inhibits cytochrome P450 3A4, which is involved in drug metabolism, thereby increasing plasma concentrations of other co-administered antiretroviral drugs .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant data includes:

  • Molecular Weight: 585.83 g/mol
  • Melting Point: Not specified but expected to be similar to related compounds.
Applications

Scientific Uses

Desthiazolylmethyloxycarbonyl Ritonavir-d6 has several applications in scientific research:

  1. Analytical Chemistry: Utilized as an internal standard in mass spectrometry due to its isotopic labeling.
  2. Pharmacokinetics Studies: Helps in understanding drug metabolism and interactions within biological systems.
  3. Drug Development: Serves as a lead compound for developing new protease inhibitors with improved efficacy against HIV.

This compound exemplifies the importance of isotopic labeling in drug development and research applications within medicinal chemistry.

Structural Characterization and Synthesis

Molecular Architecture and Isotopic Labeling

Deuterium Incorporation: Positional Specificity and Kinetic Isotope Effects

Desthiazolylmethyloxycarbonyl Ritonavir-d6 features six site-specific deuterium substitutions at metabolically vulnerable positions. This strategic deuteration leverages the kinetic isotope effect (KIE), where the increased mass of deuterium (²H) strengthens the carbon-deuterium (C–D) bond compared to carbon-hydrogen (C–H) bonds. The C–D bond exhibits a higher vibrational zero-point energy barrier, reducing the rate of enzymatic cleavage by up to 10-fold relative to protiated analogs [6] [9]. This effect critically delays oxidative metabolism by cytochrome P450 enzymes, extending the compound’s half-life in pharmacokinetic studies. Mass spectrometry confirms deuterium localization at the thiazole-adjacent methyl group and piperidine rings—sites previously identified as metabolic hotspots in non-deuterated Ritonavir [2] [3].

Comparative Analysis of Molecular Formula

The deuterated analog (C32H39D6N5O3S) exhibits a 6 Da mass increase over its non-deuterated counterpart (C32H45N5O3S), resulting in a molecular weight of 585.83 g/mol [1] [2]. This mass shift is pivotal for analytical differentiation via mass spectrometry, where the distinct m/z signature enables precise metabolite tracking. Nuclear magnetic resonance (NMR) studies further reveal altered chemical shifts (Δδ = 0.1–0.3 ppm) for protons adjacent to deuterated sites due to isotopic perturbation [3] [5].

Table 1: Molecular Formula Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)
Non-deuterated Ritonavir analogC32H45N5O3S579.80
Desthiazolylmethyloxycarbonyl Ritonavir-d6C32H39D6N5O3S585.83

Table 2: Key Deuterium Positions and Functional Roles

PositionFunctional RoleImpact of Deuteration
Thiazole-adjacent methylPrimary site of oxidative demethylationReduces metabolic clearance by CYP3A4
Piperidine ringSteric stabilization of protease bindingAttenuates epimerization and hydroxylation

Synthetic Pathways and Optimization

Key Steps in Deuterated Thiazole Group Synthesis

Synthesis begins with a tungsten-complexed pyridinium salt precursor, enabling regio- and stereoselective deuterium incorporation via sequential hydride transfer and acid quenching steps [4]. The thiazole moiety is constructed using deuterated sodium borodeuteride (NaBD4) to reduce a mesylated pyridinium intermediate, achieving >99% isotopic purity at C2 of the thiazole ring. Subsequent acid-catalyzed deuterium exchange at C6 completes the deuterium patterning [4] [7]. Molecular rotational resonance (MRR) spectroscopy validates isotopic fidelity by detecting minute deviations in molecular moments of inertia, distinguishing isotopomers with 0.01 Da resolution [4].

Challenges in Purification and Yield Optimization

Critical hurdles include:

  • Diastereomer Separation: The tungsten complex generates proximal/distal diastereomers during pyridinium mesylation, requiring chromatographic enrichment to achieve >20:1 diastereomeric ratio [4].
  • Solvent Sensitivity: The dihydropyridine intermediate (precursor to the thiazole group) exhibits low methanol solubility, necessitating trituration instead of chromatography to avoid decomposition [4].
  • Isotopic Dilution: Trace protic solvents (e.g., H2O, ROH) cause deuterium loss during C–D bond-forming steps. Rigorous solvent drying and glovebox techniques maintain isotopic purity >98% [3] [7].Yield optimization employs cryogenic reaction conditions (−30°C) to suppress over-reduction, improving intermediate 5 (dihydropyridine complex) yields to 82% [4].

Table 3: Synthesis Challenges and Mitigation Strategies

ChallengeRoot CauseOptimization StrategyYield/Purity Outcome
Diastereomeric impuritiesSteric bias in [W] complexMesylation-enriched distal isomer>20:1 dr
Solvent instabilityPolar intermediate degradationNon-chromatographic trituration95% recovery
Deuterium scramblingProtic contaminantsAnhydrous solvents, inert atmosphereIsotopic purity >98%
  • Desthiazolylmethyloxycarbonyl Ritonavir-d6
  • Non-deuterated Ritonavir analog
  • Sodium borodeuteride (NaBD4)
  • Tetrahydropyridine (THP) isotopomers
  • Deutetrabenazine (comparative context)
  • Deucravacitinib (comparative context)

Properties

CAS Number

1217772-02-5

Product Name

Desthiazolylmethyloxycarbonyl Ritonavir-d6

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide

Molecular Formula

C32H45N5O3S

Molecular Weight

585.841

InChI

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3

InChI Key

IQKWCORIMSRQGZ-YQNDCQBISA-N

SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O

Synonyms

2S)-N-[(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-3-methyl-2-[[[methyl[[2-(1-methylethyl-d6)-4-thiazolyl]methyl]amino]carbonyl]amino]butanamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.